{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine
Overview
Description
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is a chemical compound with the molecular formula C13H20N2O It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a phenylmethanamine moiety
Mechanism of Action
Target of Action
The primary target of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is the Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It is known that the compound’s interaction with the enzyme could potentially influence the production of leukotriene b4, a potent mediator of inflammation .
Biochemical Pathways
Given its target, it is likely to impact the leukotriene biosynthesis pathway . This could lead to downstream effects on inflammatory responses in the body.
Result of Action
By targeting leukotriene a-4 hydrolase, it could potentially modulate the production of leukotriene b4, thereby influencing inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzylamine with 1-(2-chloroethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone, and the progress is monitored using standard analytical techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1-Pyrrolidinyl)ethoxy]aniline
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
- N-methyl pyrrolidine derivatives
Uniqueness
{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research applications .
Properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-11-12-3-5-13(6-4-12)16-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRPMDTKZJSDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560154 | |
Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122893-33-8 | |
Record name | 1-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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